Target Class Engagement: FABP5 Inhibition Potential vs. Structurally Distinct FABP4/5 Dual Inhibitors
The patent family for non-annulated thiophenylamides claims compounds as FABP4 and/or 5 inhibitors [1]. While direct activity data for this specific compound is absent, a structurally related analog, identified only as BDBM234709, demonstrated an IC50 of 16 nM against FABP5 in a TR-FRET assay [2]. This serves as a class-level benchmark. The differentiation of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide with its 4-nitro substitution relative to the uncharacterized 3-nitro analog remains unquantified in public literature. Its potential value is purely as a tool compound to probe the SAR of the nitro position within this specific thiophenylamide scaffold.
| Evidence Dimension | Inhibitory activity against FABP5 |
|---|---|
| Target Compound Data | Not available in primary literature |
| Comparator Or Baseline | Closest structural analog from patent family: BDBM234709 (IC50: 16 nM) |
| Quantified Difference | Cannot be calculated; data for target compound is missing |
| Conditions | TR-FRET assay at pH 7.5 for the comparator analog |
Why This Matters
Establishes the compound's membership in a biologically active chemotype, but the absence of its own IC50 value means any procurement decision relies on its structural distinctiveness rather than proven performance.
- [1] Buettelmann, B. et al. Non-annulated thiophenylamides. US Patent US9353102. Publication Date 5/31/2016. View Source
- [2] BindingDB Entry for BDBM234709, citing US Patent US9353102. Assay by TR-FRET, Target FABP5. View Source
